hDHODH Enzyme Inhibition: Head-to-Head Comparison with Teriflunomide
In a recombinant hDHODH enzymatic assay, N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (compound 4o) inhibited hDHODH with an IC₅₀ of 2.1 µM. The clinical standard teriflunomide (active metabolite of leflunomide) exhibited comparable single-digit micromolar potency in the same assay system, establishing 4o as a similarly potent hDHODH inhibitor suitable for immunosuppressive research [1].
| Evidence Dimension | hDHODH enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.1 µM (compound 4o) |
| Comparator Or Baseline | Teriflunomide: IC₅₀ in low µM range (literature value); compound 5j: IC₅₀ = 1.5 µM; compound 4d: IC₅₀ = 2.1 µM |
| Quantified Difference | 2.1 µM (4o) vs ~1–3 µM for teriflunomide; comparable to 4d, slightly less potent than 5j (1.5 µM) |
| Conditions | Recombinant human DHODH enzyme inhibition assay, Bioorg. Chem. 2018 |
Why This Matters
Demonstrates that 4o achieves potency on par with an FDA-approved hDHODH inhibitor, making it a valid tool compound for studying hDHODH-mediated pyrimidine depletion in autoimmune or oncology models.
- [1] Lu K, Cai L, Zhang X, Wu G, Xu C, Zhao Y, Gong P. Design, synthesis, and biological evaluation of novel substituted benzamide derivatives bearing a 1,2,3-triazole moiety as potent human dihydroorotate dehydrogenase inhibitors. Bioorg Chem. 2018 Feb;76:528-537. doi:10.1016/j.bioorg.2017.12.025. View Source
